2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
2-{[4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a triazole-based acetamide derivative characterized by a pyridin-3-yl substituent on the triazole ring and a 2-methoxyphenyl group on the acetamide moiety.
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c1-24-13-7-3-2-6-12(13)19-14(23)10-25-16-21-20-15(22(16)17)11-5-4-8-18-9-11/h2-9H,10,17H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJGBRCWHNCRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Candida albicans lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to its eventual death.
Mode of Action
The compound interacts with its target through a process known as molecular docking . It binds to the active site of the enzyme, preventing it from interacting with its natural substrate, lanosterol. This inhibits the enzyme’s function and disrupts the biosynthesis of ergosterol.
Biochemical Pathways
The compound primarily affects the ergosterol biosynthesis pathway in fungi. Ergosterol is crucial for maintaining the fluidity and integrity of fungal cell membranes. By inhibiting lanosterol 14α-demethylase, the compound prevents the conversion of lanosterol to ergosterol, leading to a deficiency of ergosterol in the cell membrane. This disrupts the cell membrane’s function and structure, leading to cell death.
Pharmacokinetics
The compound’s efficacy against candida albicans suggests that it has sufficient bioavailability to reach its target in vivo
Result of Action
The compound’s action results in the death of fungal cells, particularly those of the Candida albicans and Rhodotorula mucilaginosa species. Many of the synthesized compounds show greater efficacy than fluconazole, a commonly used antifungal drug.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of copper ions can lead to the deamination of the compound, altering its structure and potentially its function
Biological Activity
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Structural Overview
The compound features a complex structure characterized by:
- Triazole Ring : Known for its role in various biological activities.
- Sulfanyl Group : Enhances interaction with biological targets.
- Methoxyphenyl Acetamide Moiety : Contributes to the compound's lipophilicity and potential receptor binding.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound has been evaluated against various strains of bacteria and fungi. For instance:
- Antifungal Activity : Studies have shown that related triazole compounds demonstrate efficacy against Candida albicans with minimum inhibitory concentrations (MIC) often below 25 µg/mL .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The triazole ring can interfere with cellular processes, such as inhibiting enzymes involved in DNA synthesis or repair pathways. For example, compounds with similar structures have shown IC50 values as low as 6.2 µM against colon carcinoma cell lines .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes. Triazoles are known to inhibit carbonic anhydrase isozymes, which are crucial in various physiological processes. Inhibitory studies have indicated that derivatives can effectively modulate enzyme activity, potentially leading to therapeutic applications in conditions like glaucoma and metabolic disorders .
The biological activity of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can be attributed to its ability to:
- Bind to Enzyme Active Sites : The sulfanyl group enhances binding affinity to target enzymes.
- Disrupt Cellular Pathways : The compound may interfere with signaling pathways critical for cell survival and proliferation.
- Induce Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.
Comparative Analysis
A comparison of this compound with other triazole derivatives reveals its unique properties:
| Compound Name | Biological Activity | IC50 (µM) | Notable Features |
|---|---|---|---|
| Compound A | Antifungal | <25 | Effective against Candida |
| Compound B | Anticancer | 6.2 | Inhibits colon cancer cells |
| This Compound | Broad-spectrum | TBD | Enzyme inhibition potential |
Case Studies
Several studies highlight the effectiveness of triazole derivatives:
- Antifungal Efficacy Study : A series of synthesized triazoles were tested against Candida strains, revealing that modifications in the triazole structure significantly impacted their antifungal potency .
- Cancer Cell Line Screening : Compounds structurally similar to the target compound were screened against the NCI-60 cell line panel, showing promising results in inhibiting growth across various cancer types .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared with structurally analogous triazole-acetamide derivatives, focusing on substituent variations, physicochemical properties, and biological activities. Key findings are summarized below:
Table 1: Structural and Physicochemical Comparisons
*Yields vary across synthesis steps for furan derivatives .
Key Observations:
Substituent Impact on Activity: Pyridine Position: Pyridin-3-yl (target compound) may enhance anti-inflammatory activity compared to pyridin-2-yl (6c) or pyridin-4-yl (3) due to electronic effects on receptor binding . Aryl Groups: The 2-methoxyphenyl group in the target compound likely improves solubility compared to 2-ethoxyphenyl (3) or 3-chloro-4-methoxyphenyl (20), balancing lipophilicity and metabolic stability . Amino Group: The 4-amino substituent on the triazole (target compound) is critical for hydrogen bonding, as seen in reverse transcriptase inhibitors (e.g., AM33) .
Biological Activity: Anti-Exudative Effects: Furan-2-yl analogs (7, 12) showed 83% inhibition of exudate formation in rats, comparable to diclofenac sodium (8 mg/kg), suggesting the target compound may share this activity . Antimicrobial Potential: Derivatives with pyridin-4-yl and electron-withdrawing aryl groups (17) exhibited MIC values <50 µg/mL against E. coli and S. aureus, implying the target compound’s methoxy group could enhance Gram-positive activity . Enzyme Inhibition: Hydroxyphenyl-substituted triazoles (18) demonstrated nanomolar inhibition of reverse transcriptase, highlighting the role of polar substituents in enzyme binding .
Synthetic Considerations: The target compound’s synthesis likely parallels methods for 4-amino-triazole derivatives, involving cyclization of thiosemicarbazides followed by alkylation with α-chloroacetamides (e.g., 65–83% yields for furan derivatives) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step processes:
Core triazole formation : Reacting pyridinyl hydrazides with thiocyanate derivatives under reflux (e.g., ethanol, 80°C) to generate the 4-amino-5-(pyridin-3-yl)-1,2,4-triazole-3-thiol intermediate .
Thiol alkylation : The thiol group undergoes alkylation with α-chloroacetamide derivatives in alkaline conditions (KOH or NaOH in DMF/MeOH) at room temperature to form the sulfanylacetamide backbone .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are used to isolate the product .
- Optimization : Reaction yields (60–85%) depend on solvent polarity, base strength, and temperature control to minimize by-products like disulfides .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Techniques :
- 1H/13C NMR : Confirm acetamide (-NHCO-) protons (δ 10.2–10.8 ppm) and pyridin-3-yl aromatic protons (δ 8.5–9.0 ppm). The methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH3) .
- IR Spectroscopy : Strong bands for C=O (1660–1680 cm⁻¹) and N-H stretching (3250–3350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion peaks align with the exact mass (e.g., m/z 411.12 for C18H17N6O2S) .
Q. What preliminary biological activities have been reported for this compound, and what assay models are used?
- Reported Activities : Antimicrobial (Gram-positive bacteria, MIC 8–32 µg/mL), anti-inflammatory (carrageenan-induced edema, 30–50% inhibition at 50 mg/kg), and anticancer (IC50 12–25 µM against MCF-7 cells) .
- Assay Models :
- In vitro : Broth microdilution (CLSI guidelines), MTT assay for cytotoxicity .
- In vivo : Rat models for anti-exudative activity (formalin-induced paw edema) .
Advanced Research Questions
Q. How do structural modifications at the triazole ring (e.g., substituents at position 4 or 5) influence biological activity and target selectivity?
- Key Findings :
- Position 4 (amino group) : Replacement with alkyl groups (e.g., allyl) enhances lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
- Position 5 (pyridin-3-yl) : Substitution with furan-2-yl increases anti-exudative activity (AEA 65% vs. 45% for pyridinyl) but lowers antimicrobial potency .
- Methodology : Comparative SAR studies using analogues with varying substituents, evaluated via molecular docking (e.g., COX-2 enzyme binding) and in vivo efficacy .
Q. What contradictions exist in reported synthesis yields, and how can they be resolved through mechanistic analysis?
- Contradictions : Discrepancies in alkylation yields (40% vs. 85%) arise from:
Base selection : NaOH in DMF favors nucleophilic substitution but may cause thiol oxidation; KOH in MeOH reduces side reactions .
Solvent polarity : Polar aprotic solvents (DMF) accelerate reaction rates but increase disulfide by-products .
- Resolution : Real-time monitoring via TLC/HPLC to optimize reaction termination and use of antioxidants (e.g., ascorbic acid) to stabilize thiol intermediates .
Q. What computational methods are effective for predicting the compound’s reactivity and metabolic stability?
- Approaches :
- DFT Calculations : Predict electrophilic sites (e.g., sulfanyl group’s susceptibility to oxidation) using HOMO-LUMO gaps .
- ADMET Prediction : Tools like SwissADME estimate metabolic lability (e.g., CYP3A4-mediated oxidation of methoxyphenyl) and bioavailability (LogP ~2.5) .
Q. How does the compound’s stability under varying pH and light conditions impact experimental design?
- Stability Profile :
- pH Sensitivity : Degrades rapidly at pH <3 (amide hydrolysis) or pH >10 (sulfanyl group oxidation). Stable in neutral buffers (pH 6–8) for 48 hours .
- Light Sensitivity : Photoisomerization observed under UV light (λ >300 nm); storage in amber vials at -20°C recommended .
- Experimental Mitigation : Use buffered solutions (PBS, pH 7.4) for biological assays and avoid prolonged light exposure during handling .
Methodological Guidance Table
| Research Aspect | Key Technique | Critical Parameters | References |
|---|---|---|---|
| Synthesis Yield Optimization | Alkylation in KOH/MeOH | Temperature: 25°C; Reaction time: 6–8 hr | |
| Purity Analysis | HPLC (C18 column) | Mobile phase: 60:40 MeOH/H2O; Flow rate: 1 mL/min | |
| Biological Screening | MTT Assay | Cell density: 1×10⁴ cells/well; Incubation: 48 hr | |
| Stability Testing | Accelerated Degradation Studies | Conditions: 40°C/75% RH; Sampling at 0, 7, 14 days |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
